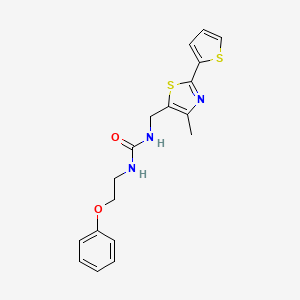
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound suggest potential applications in various therapeutic areas, including anti-cancer, anti-bacterial, and anti-inflammatory treatments. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C14H16N4OS2. It features a thiazole ring, a thiophenyl group, and a urea moiety, which are known to contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiourea and thiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.12 μg/mL to 250 μg/mL depending on the structure and substituents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 9a | 250 | Moderate |
| 12a | 100 | High |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For example, derivatives have shown selective cytotoxicity against multiple cancer cell lines, including lung cancer and leukemia cells. The GI50 values for related compounds were reported as follows:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
These results suggest that modifications to the thiazole or urea moieties can enhance anticancer activity .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of thiourea derivatives. For example, compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic effects in inflammatory diseases .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in inflammation and cancer cell proliferation.
- Interaction with Cellular Receptors : The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Anticancer Study : A study evaluated the efficacy of a related thiazole derivative against human melanoma cells (B16-F10). The compound demonstrated an IC50 value of 16.23 μM, indicating significant antiproliferative activity compared to standard chemotherapeutics .
- Antimicrobial Study : Another study assessed the antimicrobial activity of various thiourea derivatives against Coxsackie A21 virus infection in mice models, showing promising results that warrant further investigation into their potential as antiviral agents .
Propiedades
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-16(25-17(21-13)15-8-5-11-24-15)12-20-18(22)19-9-10-23-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOJBPDAAFGTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














